molecular formula C30H28FN5 B2502841 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine CAS No. 477240-51-0

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B2502841
CAS No.: 477240-51-0
M. Wt: 477.587
InChI Key: NZMNBEJMZDCQGQ-UHFFFAOYSA-N
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Description

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the pyrrolopyrimidine core.

    Substitution Reactions: Introduction of the fluorophenyl and phenyl groups is achieved through substitution reactions using reagents like fluorobenzene and bromobenzene.

    Coupling Reactions: The final step involves coupling the pyrrolopyrimidine core with the piperazine moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

    Coupling: Cross-coupling reactions with different aryl halides can introduce new functional groups, expanding its chemical diversity.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine can be compared with other pyrrolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity, used in cancer research.

    Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anticancer properties.

    Pyridazine derivatives: Used in the development of pharmaceuticals with various therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN5/c1-21-8-12-25(13-9-21)35-17-16-34(18-22(35)2)29-28-27(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)26-14-10-24(31)11-15-26/h3-15,19-20,22H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNBEJMZDCQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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